5-cyclohexyl-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL involves multiple steps. One efficient method includes the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst. This reaction yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides, which are then treated with manganese dioxide at room temperature in acetone to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiol moieties.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide primarily yields the oxidized form of the compound, while reduction with sodium borohydride results in the corresponding reduced product.
Scientific Research Applications
5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of optoelectronic materials and polymeric materials.
Biological Research: The compound is studied for its antiproliferative and cytotoxic effects.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The triazole and thiol moieties play crucial roles in binding to target enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-(9-ETHYL-9H-CARBAZOL-3-YL)-N-ARYL-1,3,4-THIADIAZOL-2-AMINES
Uniqueness
Compared to similar compounds, 5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a carbazole moiety with a triazole-thiol structure
Properties
Molecular Formula |
C23H25N5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H25N5S/c1-2-27-20-11-7-6-10-18(20)19-14-16(12-13-21(19)27)15-24-28-22(25-26-23(28)29)17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,26,29)/b24-15+ |
InChI Key |
QKYLORIVDIBZMX-BUVRLJJBSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4CCCCC4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4CCCCC4)C5=CC=CC=C51 |
Origin of Product |
United States |
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